3-Acetyl-5-fluorobenzaldehyde
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Overview
Description
3-Acetyl-5-fluorobenzaldehyde: is an organic compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol . This compound is characterized by the presence of an acetyl group at the third position and a fluorine atom at the fifth position on the benzaldehyde ring. It is used as an intermediate in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-fluorobenzaldehyde can be achieved through various methods. One common approach involves the halogen-exchange reaction of 3-acetyl-5-chlorobenzaldehyde with a fluorinating agent . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogen-exchange reactions using efficient and cost-effective fluorinating agents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-acetyl-5-fluorobenzoic acid.
Reduction: Formation of 3-acetyl-5-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-5-fluorobenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 3-Acetyl-5-fluorobenzaldehyde is unique due to the presence of both an acetyl group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct chemical properties and reactivity compared to other fluorobenzaldehyde isomers . The acetyl group enhances its electrophilicity, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
3-acetyl-5-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-5H,1H3 |
InChI Key |
CLDMQPSCLYSGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)F |
Origin of Product |
United States |
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